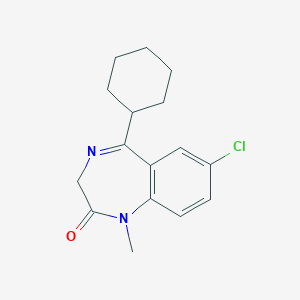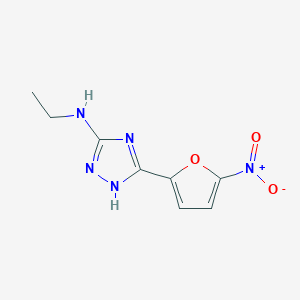
s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the triazole family, which is a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms. In
Mécanisme D'action
The mechanism of action of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- varies depending on its application. In medicine, this compound works by inhibiting the growth of cancer cells and reducing inflammation in the body. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can induce apoptosis, which is the programmed cell death of cancer cells. In agriculture, this compound works by inhibiting the growth of fungi and weeds. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can interfere with the metabolic processes of fungi and weeds, leading to their death. In materials science, this compound works by serving as a building block for the synthesis of new materials with unique properties.
Effets Biochimiques Et Physiologiques
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has various biochemical and physiological effects depending on its application. In medicine, this compound can cause side effects such as nausea, vomiting, and diarrhea. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can also affect liver and kidney function. In agriculture, this compound can cause environmental contamination if not used properly. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can also affect the growth of non-target organisms such as beneficial insects and plants. In materials science, this compound can have various physical and chemical properties depending on the material it is used to synthesize.
Avantages Et Limitations Des Expériences En Laboratoire
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has various advantages and limitations for lab experiments depending on its application. In medicine, this compound has the advantage of being a potential treatment for cancer and inflammation. However, its limitations include its potential side effects and the need for further research to determine its safety and efficacy. In agriculture, this compound has the advantage of being a potential fungicide and herbicide. However, its limitations include its potential environmental impact and the need for further research to determine its effectiveness and safety. In materials science, this compound has the advantage of being a potential building block for the synthesis of new materials with unique properties. However, its limitations include the need for further research to determine its potential applications and properties.
Orientations Futures
The future directions for s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- include further research into its potential applications and properties. In medicine, future research could focus on the development of safer and more effective treatments for cancer and inflammation. In agriculture, future research could focus on the development of more environmentally friendly and effective fungicides and herbicides. In materials science, future research could focus on the synthesis of new materials with unique properties using s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- as a building block. Additionally, future research could focus on the potential applications of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- in other fields such as energy storage and catalysis.
Conclusion
In conclusion, s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- in various fields of scientific research.
Méthodes De Synthèse
The synthesis of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can be achieved through various methods. One of the most common methods is the reaction of 5-nitrofurfural with ethylamine and sodium azide. This reaction results in the formation of s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- as the final product. Other methods include the use of different reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
S-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory and antitumor properties. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can inhibit the growth of cancer cells and reduce inflammation in the body. In agriculture, this compound has been studied for its potential use as a fungicide and herbicide. Research has shown that s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- can effectively control the growth of fungi and weeds. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
10187-89-0 |
|---|---|
Nom du produit |
s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)- |
Formule moléculaire |
C8H9N5O3 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
N-ethyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-2-9-8-10-7(11-12-8)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,10,11,12) |
Clé InChI |
LCVICUZEQMCUFD-UHFFFAOYSA-N |
SMILES |
CCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
10187-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
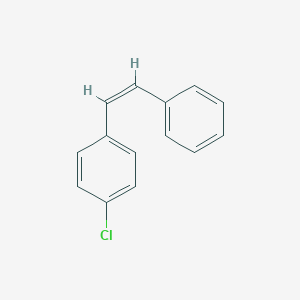

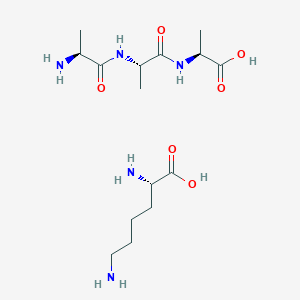
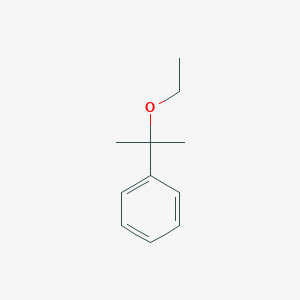


![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

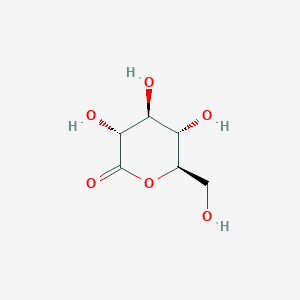

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

